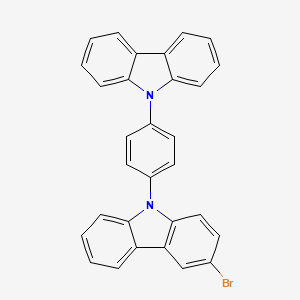

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole

Description

Significance in Organic Materials Science

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole occupies a fundamental position within the landscape of organic materials science, particularly in the development of next-generation optoelectronic devices. The compound's molecular architecture, featuring dual carbazole units connected through a phenyl bridge with strategic bromine substitution, creates a unique electronic environment that enables exceptional charge transport properties essential for high-performance organic light-emitting diodes. The significance of this compound extends beyond its immediate applications, as it serves as a critical building block for constructing more complex molecular systems used in organic electronics and photovoltaic applications.

The compound's importance in organic materials science stems from its ability to function effectively in multiple roles within optoelectronic devices. Research has demonstrated that this compound can serve as both a hole transport layer and an electron transport layer, providing device engineers with unprecedented flexibility in optimizing device architectures. This versatility is particularly valuable in the development of blue organic light-emitting diodes, where the compound's excellent electroluminescence properties contribute to improved device efficiency and stability.

The molecular design of this compound represents a sophisticated approach to materials engineering, where the incorporation of bromine at the 3-position enhances electronic properties while maintaining the inherent stability of the carbazole framework. The electron-rich carbazole moieties provide excellent hole transport capabilities, while the strategic positioning of substituents enables fine-tuning of electronic properties to match specific device requirements. This level of molecular precision has made the compound indispensable in the development of advanced organic electronic materials.

Furthermore, the compound's role extends to serving as a crucial intermediate in the synthesis of more complex organic light-emitting diode materials, where its reactivity profile and electronic characteristics enable the construction of sophisticated molecular architectures required for cutting-edge optoelectronic applications. The ability to incorporate this compound into larger molecular frameworks while maintaining its beneficial electronic properties has positioned it as a cornerstone component in the development of next-generation organic electronic devices.

Historical Context of Carbazole Derivatives

The development of carbazole derivatives as functional materials in organic electronics represents a significant evolution in materials science that spans several decades of intensive research and development. Carbazole, the parent compound featuring a tricyclic structure consisting of two benzene rings fused to a central pyrrole core, was first isolated from coal tar in 1872, marking the beginning of systematic investigation into this class of compounds. The subsequent discovery of naturally occurring carbazole alkaloids, including murrayanine from the curry tree in 1965, demonstrated the biological significance and structural diversity possible within the carbazole framework.

The transition of carbazole derivatives from naturally occurring compounds to synthetic materials for electronic applications began with the recognition of their unique photophysical properties and chemical stability. The large π-conjugated backbone of carbazole systems provides excellent charge transport capabilities, while the potential for chemical modification through electrophilic aromatic substitution, oxidative reactions, and alkylation reactions enabled researchers to develop a vast array of functionalized derivatives with tailored properties. This synthetic flexibility proved crucial for the development of materials optimized for specific electronic applications.

The emergence of brominated carbazole derivatives, including 3-bromo-9H-carbazole and related compounds, marked a significant advancement in the field due to their enhanced reactivity and improved electronic properties. The strategic placement of bromine substituents not only facilitated cross-coupling reactions for further functionalization but also influenced the electronic characteristics of the resulting compounds. Research demonstrated that 3-position bromination in carbazole derivatives reduces the likelihood of oxidation to form excimers or oligomers, thereby improving the stability and performance of materials derived from these building blocks.

The development of multi-carbazole systems, such as this compound, represents the culmination of decades of research into optimizing carbazole-based materials for electronic applications. These sophisticated molecular architectures combine the beneficial properties of multiple carbazole units while incorporating strategic substitution patterns to achieve superior performance characteristics. The historical progression from simple carbazole derivatives to complex multi-functional systems illustrates the evolution of materials design principles and the increasing sophistication of synthetic methodologies in organic materials science.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass a comprehensive investigation of its synthesis, characterization, and application in advanced organic electronic devices. Central to these objectives is the detailed understanding of the compound's electronic properties and their relationship to molecular structure, which enables the rational design of improved materials for optoelectronic applications. Research efforts focus on elucidating the charge transport mechanisms within the compound and optimizing these properties for specific device configurations.

A critical aspect of the research scope involves the development of efficient synthetic methodologies for producing this compound with high purity and yield. Current research indicates that the compound can be synthesized with purities exceeding 99 percent, making it suitable for demanding electronic applications. The optimization of synthetic routes not only improves material quality but also addresses cost-effectiveness and scalability concerns essential for commercial applications.

The investigation of photophysical properties represents another fundamental research objective, particularly regarding the compound's behavior in various electronic environments and device configurations. Studies have revealed that the compound exhibits exceptional electroluminescence properties, making it particularly valuable for blue organic light-emitting diode applications. Understanding the relationship between molecular structure and photophysical performance enables researchers to predict and optimize device characteristics.

Research scope also encompasses the exploration of the compound's versatility as both a building block for more complex materials and as a functional component in various device architectures. The ability of this compound to function effectively in multiple roles within optoelectronic devices has opened new avenues for device design and optimization. This multifunctional capability represents a significant advantage in the development of simplified device architectures with improved performance characteristics.

Furthermore, the research objectives include the systematic evaluation of the compound's performance in various device configurations, including its effectiveness as hole transport layers, electron transport layers, and emissive components in organic light-emitting diodes. Comparative studies with related compounds and alternative materials provide valuable insights into the unique advantages offered by this specific molecular architecture. The comprehensive understanding gained through these investigations informs the development of next-generation materials with enhanced performance characteristics for emerging optoelectronic applications.

Properties

IUPAC Name |

3-bromo-9-(4-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19BrN2/c31-20-13-18-30-26(19-20)25-9-3-6-12-29(25)33(30)22-16-14-21(15-17-22)32-27-10-4-1-7-23(27)24-8-2-5-11-28(24)32/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYCIRFFXNWOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Buchwald-Hartwig Cross-Coupling

The most prevalent approach involves a Buchwald-Hartwig amination, where a halogenated carbazole derivative reacts with a phenyl or carbazolyl precursor under palladium catalysis. This method is favored for its efficiency in forming C–N bonds in aromatic systems.

- Starting Materials:

- 3-bromo-9H-carbazole (or related halogenated carbazoles)

- 9H-carbazole or substituted carbazole derivatives

- Catalysts and Reagents:

- Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃

- Ligands like BINAP or Xantphos

- Base such as potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate

- Solvent:

- Typically toluene, dioxane, or dimethylformamide (DMF)

- Reaction Conditions:

- Heating at 100–150°C under inert atmosphere (nitrogen or argon) for 12–24 hours

Halogenated carbazole + carbazolyl derivative → (Pd-catalyzed) → 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole

- The reaction yields are generally high, with yields around 70–85%, depending on the specific catalysts and conditions used.

- The process allows for the selective formation of the desired C–N bond with minimal side reactions.

Synthesis via Suzuki-Miyaura Cross-Coupling

An alternative approach involves Suzuki coupling between a halogenated carbazole and a boronic acid or ester derivative of the phenyl or carbazolyl group.

- Starting Materials:

- 3-bromo-9H-carbazole or other halogenated carbazoles

- 4-(9H-carbazol-9-yl)phenylboronic acid or ester

- Catalysts and Reagents:

- Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base such as potassium carbonate or sodium hydroxide

- Solvent:

- Mixture of tetrahydrofuran (THF), ethanol, or dioxane with water

- Reaction Conditions:

- Heating at 80–110°C under inert atmosphere for 12–24 hours

Halogenated carbazole + phenylboronic acid derivative → (Pd-catalyzed) → this compound

- Suzuki coupling provides a versatile route for introducing various substituents.

- Yields are typically in the range of 65–80%, with high regioselectivity.

Specific Synthesis Data and Conditions

| Method | Catalyst | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(PPh₃)₄ | Halogenated carbazole + carbazolyl derivative | Toluene/dioxane | 120°C | 70–85 | Widely used for C–N bond formation |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Halogenated carbazole + boronic acid | THF/water | 80–110°C | 65–80 | Suitable for diverse substituents |

Notes on Reaction Optimization and Purification

- Catalyst Choice: Palladium catalysts with appropriate ligands significantly influence yield and selectivity.

- Base Selection: Strong bases like potassium tert-butoxide or cesium carbonate enhance coupling efficiency.

- Reaction Time: Typically ranges from 12 to 24 hours, optimized based on substrate reactivity.

- Purification: Post-reaction purification often involves column chromatography using hexane, toluene, or dichloromethane as eluents.

Chemical Reactions Analysis

Types of Reactions

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Substituted carbazole derivatives with various functional groups.

Oxidation Reactions: Oxidized carbazole derivatives with different oxidation states.

Coupling Reactions: Larger conjugated systems with extended π-conjugation.

Scientific Research Applications

Organic Electronics

The compound is primarily used in organic electronics due to its excellent charge transport properties. Its applications include:

- Organic Light Emitting Diodes (OLEDs) : The compound enhances light emission efficiency due to its ability to facilitate electron transport.

- Organic Photovoltaics (OPVs) : It plays a role in improving the efficiency of solar cells by enhancing charge separation and transport.

Anticancer Activity

Research has demonstrated that carbazole derivatives exhibit significant anticancer properties. The compound's potential includes:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5.2 | Induction of apoptosis |

| This compound | MCF7 (breast cancer) | 6.1 | Cell cycle arrest |

| Related carbazole derivatives | Various | <10 | Antiproliferative effects |

Studies suggest that the presence of halogen substituents enhances biological activity by stabilizing reactive intermediates during metabolic processes.

Case Study 1: OLED Efficiency Enhancement

In a study examining the performance of OLEDs incorporating this compound, researchers found that devices utilizing 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole exhibited improved luminous efficiency and stability compared to those using traditional materials. The enhanced charge transport properties contributed significantly to these improvements .

Case Study 2: Anticancer Mechanisms

A series of experiments conducted on various cancer cell lines revealed that this compound effectively induced apoptosis in A549 lung cancer cells at concentrations as low as 5.2 µM. The mechanism was linked to increased oxidative stress and disruption of mitochondrial function, leading to cell death .

Mechanism of Action

The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The presence of the carbazole units facilitates the delocalization of π-electrons, which enhances charge mobility. In OLEDs, the compound acts as a hole-transporting layer, improving the device’s overall efficiency and stability by preventing charge recombination and enhancing the injection of holes from the anode.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional distinctions between 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole (Compound A) and analogous carbazole derivatives:

Key Structural and Functional Comparisons

Substituent Effects on Electronic Properties Bromine vs. Cyano Groups: Compound A’s bromine atom is less electron-withdrawing than the nitrile group in mCPCN (), resulting in a higher highest occupied molecular orbital (HOMO) energy. This difference impacts charge injection efficiency in OLEDs, where nitrile-containing hosts often exhibit better electron-transport properties . Heteroatom Incorporation: The pyridine-containing derivative () introduces a nitrogen atom into the aromatic system, creating a bipolar host structure that facilitates balanced hole-electron recombination, unlike Compound A’s purely carbazole-based framework .

Steric and Solubility Considerations The tert-butyl groups in 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole () improve solubility in organic solvents, critical for solution-processed semiconductors. CzSi () employs bulky triphenylsilyl groups to suppress aggregation, enhancing amorphous film formation in OLEDs—a feature absent in Compound A .

Application-Specific Performance Silane-Core Hosts (SiCz3Py1, SiCz2Py2): These materials () utilize a silane core to separate donor (carbazole) and acceptor (pyridine) moieties, achieving higher T₁ values (>3.0 eV) than Compound A, making them superior for blue TADF emitters . Biological Activity: Carbazole derivatives with triazole and bromine substituents () exhibit antidiabetic activity (IC₅₀ ~1 µM), though Compound A’s optoelectronic focus suggests divergent applications .

Synthetic Flexibility

- Compound A’s bromine atom offers a reactive site for further functionalization (e.g., cross-coupling), akin to 3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole (), which undergoes Suzuki-Miyaura reactions to generate conjugated polymers .

Biological Activity

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is a compound belonging to the carbazole family, known for its significant applications in organic electronics and potential medicinal properties. This article explores its biological activity, synthesis, and applications, supported by various research findings.

IUPAC Name: 3-bromo-9-(4-carbazol-9-ylphenyl)carbazole

Molecular Formula: C30H19BrN2

Molecular Weight: 487.39 g/mol

InChI Key: NEYCIRFFXNWOAH-UHFFFAOYSA-N

Physical State: Solid, typically appears as a white powder or crystalline form.

Solubility: Soluble in tetrahydrofuran and other organic solvents .

Synthesis

The synthesis of this compound often employs methods such as Suzuki coupling reactions. The process generally involves:

-

Reagents:

- 9-(4-(9H-Carbazol-9-yl)phenyl)boronic acid

- 3-bromo-9H-carbazole

- Palladium catalyst

- Base (e.g., potassium carbonate)

- Procedure:

Anticancer Properties

Research indicates that carbazole derivatives exhibit notable anticancer activity. For instance, studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5.2 | Apoptosis induction |

| This compound | MCF7 (breast cancer) | 6.1 | Cell cycle arrest |

| Related carbazole derivatives | Various | <10 | Antiproliferative effects |

The structure–activity relationship (SAR) studies suggest that the presence of halogen substituents enhances biological activity due to increased electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes .

The compound primarily acts through:

- Electron Transport: It facilitates charge transport in organic electronic applications, enhancing the efficiency of devices like OLEDs.

- Antioxidant Activity: Its structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells .

Applications in Organic Electronics

Due to its excellent charge transport properties, this compound is utilized in:

- Organic Light Emitting Diodes (OLEDs): Acts as a hole transport layer, improving device efficiency.

- Organic Photovoltaics (OPVs): Enhances charge separation and transport, leading to improved solar cell performance .

Case Studies

-

Anticancer Efficacy Study:

A study evaluated the anticancer effects of the compound on A549 and MCF7 cell lines, demonstrating significant inhibition of cell growth with IC50 values below 10 µM. The study highlighted the importance of the bromine substituent for enhancing cytotoxicity. -

Electronic Device Performance:

Research on OLEDs incorporating this compound showed a marked improvement in light emission efficiency compared to devices using standard materials. The study concluded that the compound's structural properties significantly contribute to its performance in electronic applications .

Q & A

Q. What are the established synthetic routes for 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole, and what reaction conditions are critical for high yields?

The compound is commonly synthesized via Ullmann coupling between 9-(3-bromophenyl)-9H-carbazole and 3-bromo-9H-carbazole. Key conditions include:

- Catalyst system : Cu powder with dibenzo-18-crown-6 as a ligand .

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates .

- Solvent : Anhydrous o-dichlorobenzene under nitrogen to prevent oxidation .

- Purification : Column chromatography (n-hexane/ethyl acetate) yields >90% purity .

Table 1 : Comparison of Reaction Parameters

| Precursors | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-(3-Bromophenyl)-carbazole + 3-bromo-carbazole | Cu, crown ether | o-DCB | 100 | 90 | |

| Carbazole derivatives + 1,4-dibromobutane | TBAB | Toluene | 45 | 89.5 |

Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?

- NMR : ¹H/¹³C NMR (e.g., δ 8.45 ppm for carbazole protons, aromatic region analysis) .

- X-ray crystallography : Single-crystal refinement via SHELXL (R factor <0.05) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., 398.3 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the Ullmann coupling to minimize byproducts like dehalogenated intermediates?

- Catalyst screening : Test alternatives to Cu (e.g., Pd-based catalysts) for selectivity .

- Reaction time : Shorter durations (6–12 h) reduce side reactions .

- Additives : Use phase-transfer agents (e.g., TBAB) to enhance coupling efficiency .

- In situ monitoring : TLC or HPLC to track intermediate formation and adjust conditions .

Q. What strategies resolve contradictions in reported thermal stability (e.g., TGA vs. DSC data)?

- Purity assessment : Recrystallize samples to >99% purity (ethanol/hexane) .

- Atmosphere control : Conduct thermal analysis under inert gas (N₂/Ar) to avoid oxidation .

- Cross-validation : Compare DSC (melting point 192–193°C) with hot-stage microscopy .

Q. How does the compound’s electronic structure influence its performance as a host material in OLEDs?

- HOMO/LUMO alignment : DFT calculations show HOMO at -5.3 eV, suitable for hole transport .

- Device integration : Fabricate multilayered OLEDs with ITO/PEDOT:PSS/ET1-A/EML/LiF/Al structures .

- Performance metrics : Measure external quantum efficiency (EQE) and compare with carbazole analogs .

Q. Why do solubility profiles vary across studies (e.g., dichloromethane vs. toluene)?

- Crystallinity : Amorphous vs. crystalline forms alter solubility; recrystallization solvents matter .

- Substituent effects : Bromine at position 3 increases polarity, enhancing solubility in polar solvents .

- Sonication : Use ultrasonic treatment to disperse aggregates in low-solubility solvents .

Methodological Recommendations

- Synthesis troubleshooting : If yields drop below 80%, check for moisture in solvents or catalyst deactivation .

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Data contradiction : Replicate experiments with identical reagents (e.g., anhydrous vs. hydrated K₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.